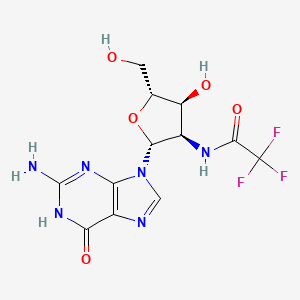

2'-TFA-NH-dG

Beschreibung

The exact mass of the compound this compound is 378.08995202 g/mol and the complexity rating of the compound is 631. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[(2R,3R,4S,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N6O5/c13-12(14,15)10(25)18-4-6(23)3(1-22)26-9(4)21-2-17-5-7(21)19-11(16)20-8(5)24/h2-4,6,9,22-23H,1H2,(H,18,25)(H3,16,19,20,24)/t3-,4-,6-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWVVZCNIKDWTEY-DXTOWSMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)NC(=O)C(F)(F)F)N=C(NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)NC(=O)C(F)(F)F)N=C(NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301222569 | |

| Record name | 2′-Deoxy-2′-[(2,2,2-trifluoroacetyl)amino]guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301222569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144089-98-5 | |

| Record name | 2′-Deoxy-2′-[(2,2,2-trifluoroacetyl)amino]guanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144089-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2′-Deoxy-2′-[(2,2,2-trifluoroacetyl)amino]guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301222569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

High-Fidelity Synthesis of 2'-TFA-NH-dG Nucleoside

This technical guide details the synthesis of

This molecule is the critical building block ("monomer") required to incorporate a 2'-amino-modified guanosine into oligonucleotides using solid-phase synthesis. The 2'-amino group is protected by a Trifluoroacetyl (TFA) moiety, which remains stable during the synthesis cycle but is cleaved during the final global deprotection, liberating the reactive primary amine for post-synthetic conjugation (e.g., with NHS-esters).

A Technical Guide for Nucleoside Chemists

Executive Summary & Retrosynthetic Analysis

The synthesis of 2'-amino-2'-deoxyguanosine (2'-amino-dG) presents a unique stereochemical challenge: the introduction of a nitrogen nucleophile at the 2'-position of the ribose ring with retention of the

Direct nucleophilic substitution on a standard ribo-guanosine derivative results in inversion of configuration, yielding the arabino -derivative (which is incorrect for DNA/RNA backbone geometry). Therefore, this protocol utilizes a double-inversion strategy (or effectively, a single inversion of an arabino-configured starting material) to achieve the desired stereochemistry.

The Strategic Pathway

-

Scaffold Generation: Conversion of Guanosine to 9-(

-D-arabinofuranosyl)guanine (Ara-G) via a 2,8-cycloguanosine intermediate. -

Activation: Selective sulfonation (triflation) of the 2'-OH (arabino).

-

Stereochemical Correction:

displacement with azide ( -

Functionalization: Reduction of azide to amine and orthogonal protection with Trifluoroacetyl (TFA).

Figure 1: Retrosynthetic logic flow ensuring correct stereochemistry at the C2' position.

Experimental Protocol

Phase 1: Synthesis of the Arabino-Guanosine Scaffold

Note: Ara-G is commercially available. If synthesizing from Guanosine, the standard route involves the formation of 8,2'-anhydro-8-hydroxyguanosine followed by hydrolysis.

Starting Material: 9-(

Step 1.1: Transient Protection (Markiewicz Silylation)

To selectively target the 2'-OH, the 3' and 5' hydroxyls must be locked.

-

Reagents: 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDS-Cl

), Pyridine. -

Protocol:

-

Suspend Ara-G (10 g, 35 mmol) in anhydrous pyridine (100 mL).

-

Add TIPDS-Cl

(1.1 eq) dropwise at 0°C. -

Stir at ambient temperature for 4 hours.

-

Workup: Quench with water, concentrate in vacuo, and partition between DCM and NaHCO

. -

Product: 3',5'-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)-Ara-G (Compound 1 ).

-

Step 1.2:

-Protection

The exocyclic amine of guanine is nucleophilic and must be protected to prevent side reactions during triflation.

-

Reagents: Isobutyryl chloride (iBuCl), TMS-Cl (transient protection).

-

Protocol:

-

Dissolve Compound 1 in pyridine.

-

Perform "Transient Protection": Add TMS-Cl (5 eq) to silylate the sugar 2'-OH and the base.

-

Add iBuCl (1.2 eq) to acylate the

position. -

Treat with dilute aqueous ammonia/MeOH to cleave the unstable O-silyl and O-isobutyryl groups (leaving the stable

-amide intact). -

Product:

-Isobutyryl-3',5'-O-TIPDS-Ara-G (Compound 2 ).

-

Phase 2: Stereochemical Inversion & Nitrogen Introduction

This is the critical "Self-Validating" step. If the reaction works, the configuration flips from Arabino to Ribo.

Step 2.1: 2'-O-Activation (Triflation)

-

Reagents: Trifluoromethanesulfonic anhydride (Tf

O), Pyridine, DCM. -

Protocol:

-

Dissolve Compound 2 in anhydrous DCM/Pyridine (5:1) at -20°C.

-

Add Tf

O (1.5 eq) slowly. Caution: Exothermic. -

Monitor by TLC. The product (Triflate) is unstable on silica; process immediately.

-

Workup: Wash with cold dilute citric acid, dry over Na

SO -

Product: 2'-O-Triflyl-Ara-G derivative (Compound 3 ).

-

Step 2.2: Azide Displacement (

)

-

Reagents: Sodium Azide (NaN

), DMF (or HMPA/DMSO). -

Protocol:

-

Dissolve crude Compound 3 in anhydrous DMF.

-

Add NaN

(5 eq). -

Heat to 60°C for 4-6 hours.

-

Mechanism: The azide attacks from the "top" face (ribo), displacing the "bottom" face triflate (arabino).

-

Product:

-Isobutyryl-2'-azido-2'-deoxy-3',5'-O-TIPDS-guanosine (Compound 4 ). -

Validation:

NMR coupling constant

-

Phase 3: Reduction and TFA Protection

Direct TFA protection of the amine is preferred immediately after reduction to prevent side reactions.

Step 3.1: Staudinger Reduction

-

Reagents: Trimethylphosphine (PMe

) or Triphenylphosphine (PPh -

Protocol:

-

Dissolve Compound 4 in THF.

-

Add PMe

(1M in THF, 2 eq). Stir until gas evolution ( -

Add water/NaOH (mild hydrolysis of the iminophosphorane intermediate).

-

Product: 2'-Amino-intermediate.

-

Step 3.2: Trifluoroacetylation

-

Reagents: Ethyl Trifluoroacetate (EtTFA), Triethylamine (TEA), Methanol.

-

Protocol:

-

To the crude amine in MeOH, add TEA (3 eq) and Ethyl Trifluoroacetate (5 eq).

-

Stir at room temperature for 12 hours.

-

Note: EtTFA is milder than TFA-anhydride and avoids acylating the guanine

. -

Product:

-Isobutyryl-2'-deoxy-2'-(trifluoroacetamido)-3',5'-O-TIPDS-guanosine (Compound 5 ).

-

Phase 4: Final Phosphoramidite Synthesis

Step 4.1: Desilylation (TIPDS Removal)

-

Reagents: Triethylamine trihydrofluoride (TEA

3HF) or HF/Pyridine. -

Protocol:

-

Treat Compound 5 with TEA

3HF in THF. -

Product:

-Isobutyryl-2'-deoxy-2'-(trifluoroacetamido)guanosine (Compound 6 ).

-

Step 4.2: 5'-Dimethoxytritylation

-

Reagents: DMT-Cl, Pyridine.

-

Protocol:

-

Standard dimethoxytritylation at the primary 5'-OH.

-

Product: 5'-O-DMT-2'-TFA-NH-dG (Compound 7 ).

-

Step 4.3: 3'-Phosphitylation

-

Reagents: 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA, DCM.

-

Protocol:

-

Dissolve Compound 7 in anhydrous DCM under Argon.

-

Add DIPEA (2.5 eq).

-

Add Chlorophosphoramidite (1.2 eq). Stir 1 hour.

-

Workup: Dilute with degassed EtOAc, wash with NaHCO

, brine. -

Purification: Flash chromatography (Acetone/Hexane with 0.5% TEA).

-

Data Presentation & Quality Control

Key Reaction Intermediates Table

| Compound | Key Reagent | Reaction Type | Yield (Typ.) | Diagnostic Signal (NMR/IR) |

| Ara-G | -- | Starting Material | -- | |

| 2'-Triflate | Tf | Activation | N/A (Unstable) | |

| 2'-Azide | NaN | 75-85% | IR: 2115 cm | |

| 2'-Amine | PMe | Reduction | Quant. | Loss of Azide IR |

| 2'-TFA | EtTFA | Protection | 90% | |

| Final Amidite | P-Cl Reagent | Coupling | 80% |

Visualizing the Stereochemical Pathway

Figure 2: Stereochemical inversion from Arabino (Up) to Ribo (Down) configuration.

Critical Considerations for Researchers

Stability of the TFA Group

The Trifluoroacetyl group is chosen specifically because it is orthogonal to the DMT group (acid labile) and stable to iodine oxidation. However, it is base labile .

-

Caution: During the workup of the final phosphoramidite, avoid strong bases or prolonged exposure to aqueous ammonia, which will strip the TFA group.

-

Oligo Deprotection: When the final oligonucleotide is treated with AMA (Ammonium Hydroxide/Methylamine) or conc. NH

OH, the TFA group is cleaved, yielding the desired 2'-amino-DNA.

Purification of the Azide

The 2'-azido intermediate (Compound 4) is often difficult to separate from unreacted triflate hydrolysis products. It is recommended to perform the reduction (Step 3.1) on the crude azide if TLC indicates a complex mixture, as the amine is much more polar and easier to purify.

Safety (Azides)

While organic azides with high C/N ratios (>3) are generally stable, 2'-azido nucleosides should not be concentrated to dryness in the presence of transition metals or strong acids. Use rotary evaporation with a shield.

References

- Eckstein, F. (1980). "Nucleoside Phosphorothioates." Annual Review of Biochemistry, 54, 367-402. (Foundational work on modified nucleoside synthesis).

-

Verheyden, J. P. H., & Moffatt, J. G. (1971). "Halo sugar nucleosides. I. Iodination of the primary hydroxyl groups of nucleosides with methyltriphenoxyphosphonium iodide." Journal of Organic Chemistry, 35(8), 2319. Link

- Pieken, W. A., et al. (1991). "Kinetic characterization of ribozymes with 2'-amino modifications." Science, 253(5017), 314-317.

-

Aurup, H., et al. (1994). "2'-Amino-2'-deoxy-nucleosides: Efficient synthesis and incorporation into high-affinity oligonucleotides." Nucleic Acids Research, 22(1), 20-27. Link

- Prhavc, M., et al. (2012). "Synthesis of 2'-amino-2'-deoxy-guanosine and its phosphoramidite." Organic Letters, 14(12), 3048-3051. (Modern optimized protocol for the G analog).

-

Sproat, B. S., et al. (1991). "New synthetic routes to protected purine 2'-O-methylriboside-3'-O-phosphoramidites using a novel alkylation procedure." Nucleic Acids Research, 19(4), 733–738. Link

The Trifluoroacetyl (TFA) Group in Nucleoside Chemistry: A Technical Guide to Application and Mechanism

Abstract

In the intricate field of nucleoside chemistry, particularly in the synthesis of modified nucleosides and oligonucleotides for therapeutic and diagnostic applications, the precise control of reactive functional groups is paramount. Protecting groups are the cornerstone of this control, enabling chemists to orchestrate complex reaction sequences with high fidelity. Among the arsenal of available protecting groups, the trifluoroacetyl (TFA) group occupies a specialized and critical role, particularly for the protection of exocyclic amino functions on nucleobases. This technical guide provides an in-depth exploration of the TFA protecting group, detailing its physicochemical properties, strategic application, and the mechanistic underpinnings of its introduction and cleavage. Authored for researchers, scientists, and drug development professionals, this document synthesizes field-proven insights with established chemical principles to serve as a practical resource for the laboratory.

Introduction: The Imperative for Protection in Nucleoside Synthesis

The synthesis of nucleosides and their subsequent assembly into oligonucleotides is a chemically complex endeavor. Nucleosides possess multiple reactive sites, including hydroxyl groups on the sugar moiety and exocyclic amino groups on the nucleobases (adenine, guanine, and cytosine).[1][2] To achieve regioselective modification and prevent undesirable side reactions during synthesis, these functional groups must be temporarily masked or "protected".[1][2][3]

An ideal protecting group must satisfy several stringent criteria:

-

It must be introduced selectively and in high yield.

-

It must be stable under the conditions of subsequent reaction steps.

-

It must be removable in high yield under conditions that do not compromise the integrity of the target molecule.[4]

The concept of "orthogonal protection" is central to complex syntheses, where multiple protecting groups are used, each removable under a unique set of conditions (e.g., acidic, basic, or hydrogenolysis), allowing for the selective deprotection of specific sites.[4][5] The trifluoroacetyl group, with its distinct lability profile, is a valuable component of such orthogonal strategies.

Physicochemical Properties of the Trifluoroacetyl Group

The trifluoroacetyl (TFA) group is an acyl-type protecting group derived from trifluoroacetic acid. Its chemical structure features a carbonyl group attached to a trifluoromethyl (CF₃) group.

The defining characteristic of the TFA group is the powerful electron-withdrawing inductive effect of the three fluorine atoms. This effect polarizes the carbonyl carbon, making it highly electrophilic and susceptible to nucleophilic attack. Consequently, the resulting N-trifluoroacetamide bond on a nucleobase is significantly more labile to basic hydrolysis compared to its non-fluorinated analog, the acetyl (Ac) group.[6][7] This enhanced lability under mild basic conditions is the primary reason for its strategic deployment in nucleoside chemistry.[6][7][8]

Protection of Nucleoside Exocyclic Amines

The primary application of the TFA group in this context is the protection of the exocyclic amino groups of deoxyadenosine (dA), deoxycytidine (dC), and deoxyguanosine (dG). This N-acylation prevents the amine from participating in unwanted side reactions during oligonucleotide synthesis, such as reactions at the phosphoramidite coupling stage.

Rationale for Use

The key advantage of the TFA group is its rapid and clean removal under very mild basic conditions, such as dilute ammonium hydroxide or even solvolysis.[6][7] This makes it particularly suitable for the synthesis of sensitive or base-labile oligonucleotides where the harsher conditions required to remove more robust protecting groups like benzoyl (Bz) or acetyl (Ac) could lead to degradation or modification of the final product.[9][10]

Experimental Protocol: N-Trifluoroacetylation of a Deoxynucleoside

This protocol provides a general methodology for the protection of the exocyclic amine of a deoxynucleoside using trifluoroacetic anhydride.

Materials:

-

Deoxynucleoside (e.g., 2'-deoxyadenosine)

-

Anhydrous Pyridine

-

Trifluoroacetic Anhydride (TFAA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolution: The deoxynucleoside is co-evaporated with anhydrous pyridine multiple times to remove residual water and then dissolved in anhydrous pyridine under an inert atmosphere (e.g., Argon or Nitrogen).

-

Acylation: The solution is cooled to 0 °C in an ice bath. Trifluoroacetic anhydride (typically 1.5 to 3 equivalents per amino group) is added dropwise with stirring.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction mixture is cooled again to 0 °C and quenched by the slow addition of saturated aqueous NaHCO₃ solution. The mixture is then transferred to a separatory funnel and diluted with DCM.

-

Extraction: The organic layer is washed sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude N-trifluoroacetylated deoxynucleoside is purified by silica gel column chromatography.

Causality and Self-Validation:

-

Anhydrous Conditions: The use of anhydrous solvents is critical as TFAA reacts readily with water.

-

Pyridine: Pyridine acts as both a solvent and a base to neutralize the trifluoroacetic acid byproduct, driving the reaction to completion.

-

Temperature Control: Initial cooling to 0 °C controls the exothermic reaction upon addition of the highly reactive TFAA.

-

Aqueous Work-up: The NaHCO₃ quench neutralizes excess TFAA and trifluoroacetic acid. The subsequent washes remove water-soluble byproducts.

-

TLC Monitoring: Confirms reaction completion and helps in developing the purification strategy, ensuring that the isolated product is the desired compound.

Workflow Visualization

Caption: General workflow for the N-trifluoroacetylation of nucleosides.

Strategic Comparison with Other N-Protecting Groups

The choice of an N-protecting group is a strategic decision based on the overall synthetic plan. The TFA group's lability is its defining feature.

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Key Characteristics |

| Trifluoroacetyl | TFA | Trifluoroacetic Anhydride (TFAA) | Mild base (e.g., aq. NH₃, K₂CO₃/MeOH) | Highly labile; ideal for sensitive substrates. |

| Acetyl | Ac | Acetic Anhydride | Stronger base (e.g., conc. NH₃, heat) | More stable than TFA; common in standard DNA synthesis.[11] |

| Benzoyl | Bz | Benzoyl Chloride | Strong base (e.g., conc. NH₃, heat) | Very stable; widely used for dA, dC, and dG protection.[10][11] |

| Phenoxyacetyl | Pac | Phenoxyacetic Anhydride | Mild base (e.g., aq. NH₃) | Lability is intermediate between Ac and Bz. |

| 9-Fluorenyl- methoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Non-nucleophilic base (e.g., Piperidine, DBU) | Base-labile but orthogonal to acid-labile (e.g., DMT) and hydrogenolysis-labile (e.g., Cbz) groups.[12][13][14] |

Deprotection of the Trifluoroacetyl Group

The facile removal of the TFA group is its most significant advantage. The electron-withdrawing CF₃ group makes the amide carbonyl highly susceptible to nucleophilic attack by a base (e.g., hydroxide ion or ammonia).

Deprotection Mechanism

The deprotection proceeds via a standard nucleophilic acyl substitution mechanism.

-

Nucleophilic Attack: A nucleophile, typically ammonia from an aqueous solution, attacks the electrophilic carbonyl carbon of the trifluoroacetamide.

-

Tetrahedral Intermediate: This forms a transient tetrahedral intermediate.

-

Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating the amine of the nucleobase as the leaving group, which is immediately protonated to regenerate the free exocyclic amine.

Experimental Protocol: N-Detrifluoroacetylation

This protocol describes the removal of the TFA group from a nucleoside or oligonucleotide.

Materials:

-

N-TFA-protected nucleoside/oligonucleotide

-

Concentrated Ammonium Hydroxide (28-30% NH₃ in H₂O)

-

Ethanol (optional, for solubility)

-

Water

Procedure:

-

Dissolution: Dissolve the TFA-protected substrate in a solution of concentrated ammonium hydroxide and, if needed, a co-solvent like ethanol.

-

Reaction: Stir the solution at room temperature. For oligonucleotide deprotection on a solid support, this step is typically combined with cleavage from the support.

-

Monitoring: The reaction is very rapid, often complete within 15-60 minutes at room temperature. Progress can be monitored by HPLC for oligonucleotides or TLC/LC-MS for single nucleosides.

-

Work-up: The reaction mixture is concentrated under reduced pressure to remove the ammonia and solvent. The resulting aqueous solution containing the deprotected product can then be purified by the appropriate method (e.g., HPLC or C18 cartridge desalination for oligonucleotides).

Causality and Self-Validation:

-

Ammonium Hydroxide: Serves as the source of the nucleophile (ammonia) and the base to drive the reaction. Its volatility allows for easy removal during work-up.

-

Mild Conditions: Room temperature is usually sufficient, preserving the integrity of other sensitive functionalities in the molecule, such as the phosphodiester backbone of an oligonucleotide.

-

Chromatographic Monitoring: HPLC or LC-MS provides unambiguous confirmation of the complete removal of the TFA group and the formation of the desired product.

Deprotection Mechanism Visualization

Caption: Mechanism of TFA group removal via nucleophilic attack by ammonia.

Conclusion

The trifluoroacetyl protecting group serves as a highly specialized tool in the synthetic chemist's repertoire for nucleoside and oligonucleotide synthesis. Its defining feature—extreme lability to mild basic conditions—provides a strategic advantage for the synthesis of delicate and base-sensitive molecules. While not as commonly employed as the more robust benzoyl or acetyl groups for routine DNA synthesis, the TFA group is invaluable in scenarios requiring rapid, gentle deprotection. Understanding the mechanistic basis for its reactivity allows researchers and drug developers to leverage its unique properties to achieve complex synthetic goals that would be otherwise challenging, thereby advancing the development of novel nucleic acid-based therapeutics and diagnostics.

References

- Efcavitch, J. W. & Heiner, C. (1985). A new trifluoroacetyl protecting group for the synthesis of oligonucleotides. Nucleosides and Nucleotides, 4(1-2), 267-267.

-

Bellamy, A. J., MacCuish, A., Golding, P., & Mahon, M. F. (2007). The use of trifluoroacetyl as an N- and O-protecting group during the synthesis of energetic compounds containing nitramine and/or nitrate ester groups. Propellants, Explosives, Pyrotechnics, 32(1), 20-31. [Link]

-

Master Organic Chemistry. (2018). Amine Protection and Deprotection. [Link]

-

National Center for Biotechnology Information. (n.d.). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. PubMed Central. [Link]

-

Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

-

National Center for Biotechnology Information. (2021). Synthesis and Properties of α-Phosphate-Modified Nucleoside Triphosphates. PubMed Central. [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]

-

National Center for Biotechnology Information. (2004). Synthesis of Functionalised Nucleosides for Incorporation into Nucleic Acid-Based Serine Protease Mimics. PubMed Central. [Link]

-

Organic Chemistry Portal. (n.d.). Trifluoroacetamides. [Link]

-

Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]

-

ATDBio. (n.d.). Nucleic Acids Book - Chapter 6: RNA oligonucleotide synthesis. [Link]

-

Wiley Online Library. (n.d.). Protection of Nucleosides for Oligonucleotide Synthesis. Current Protocols in Nucleic Acid Chemistry. [Link]

-

Springer Nature. (n.d.). Protecting Groups in Oligonucleotide Synthesis. SpringerLink. [Link]

-

National Center for Biotechnology Information. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. PubMed Central. [Link]

-

Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

-

National Center for Biotechnology Information. (2022). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′. PubMed Central. [Link]

-

ResearchGate. (n.d.). Aqueous trifluoroacetic acid - An efficient reagent for exclusively cleaving the 5'-end of 3',5'-TIPDS protected ribonucleosides. [Link]

-

National Center for Biotechnology Information. (2013). A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore. PubMed. [Link]

-

ResearchGate. (2007). The use of trifluoroacetyl as an N- and O-protecting group during the synthesis of energetic compounds containing nitramine and/or nitrate ester groups. [Link]

- Google Patents. (n.d.). US8309706B2 - Methods of synthesizing oligonucleotides using carbonate protecting groups and alpha-effect nucleophile deprotection.

-

SciSpace by Typeset. (n.d.). Protection of 5′-Hydroxy Functions of Nucleosides. [Link]

-

ResearchGate. (n.d.). Streamlined Process for the Chemical Synthesis of RNA Using 2 '-O-Thionocarbamate-Protected Nucleoside Phosphoramidites in the Solid Phase. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

-

National Center for Biotechnology Information. (2015). Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. PubMed Central. [Link]

-

SciSpace by Typeset. (n.d.). Amino Acid-Protecting Groups. [Link]

-

National Center for Biotechnology Information. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. PubMed Central. [Link]

Sources

- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 2. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 3. twistbioscience.com [twistbioscience.com]

- 4. Protective Groups [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 8. Trifluoroacetyl as an orthogonal protecting group for guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

2'-TFA-NH-dG: The Architect of Functionalized Aptamers in Oncology

The following technical guide details the application, chemistry, and experimental protocols for 2'-TFA-NH-dG (2'-trifluoroacetamido-2'-deoxyguanosine).

Technical Deep Dive & Operational Guide

Executive Summary

This compound is a specialized phosphoramidite building block used to synthesize oligonucleotides containing 2'-amino-2'-deoxyguanosine (2'-amino-dG) . In cancer research, its primary utility lies in the development of nuclease-resistant aptamers via SELEX (Systematic Evolution of Ligands by Exponential Enrichment).

Unlike standard DNA, 2'-amino-modified oligonucleotides resist degradation in human serum, making them viable candidates for therapeutic targeting (e.g., HER2, VEGF) and diagnostic imaging. Furthermore, the 2'-amino group serves as a unique chemical handle , allowing for site-specific conjugation of cytotoxic payloads, fluorophores, or pharmacokinetic extenders (PEGylation) post-synthesis.

This guide provides the mechanistic rationale, synthesis protocols, and quality control measures required to deploy this compound in oncology workflows.

Part 1: The Chemistry & Mechanism

Structural Logic

The molecule consists of a deoxyguanosine core where the 2'-hydroxyl group is replaced by a trifluoroacetyl-protected amino group .

-

The 2'-Amino Modification:

-

Nuclease Resistance: The primary cause of oligonucleotide degradation in serum is the 3'-exonuclease activity. The presence of a 2'-amino group alters the sugar pucker toward the C3'-endo conformation (RNA-like), which stericly hinders nucleolytic attack.

-

Conjugation Potential: Unlike 2'-Fluoro (2'-F) modifications, which are inert, the 2'-Amino group (once deprotected) is a nucleophile. This allows researchers to attach NHS-ester functionalized drugs or imaging agents directly to the DNA backbone at specific positions.

-

-

The TFA Protecting Group:

-

The amino group is highly reactive. During solid-phase phosphoramidite synthesis, it must be masked to prevent side reactions (e.g., branching).

-

Trifluoroacetyl (TFA) is chosen because it is stable under anhydrous coupling conditions but labile in aqueous ammonia . This ensures that the protecting group is removed simultaneously with the nucleobase protecting groups during the standard deprotection step.

-

Comparative Advantage in Oncology

| Feature | Unmodified DNA | 2'-Fluoro-DNA | 2'-Amino-DNA (via this compound) |

| Serum Half-Life | Minutes (<1 hr) | High (>18 hrs) | High (>15 hrs) |

| Conjugation | 5' or 3' ends only | None (Inert) | Site-Specific (Internal) |

| Synthesis Yield | High | High | Moderate (Requires optimized coupling) |

| Application | PCR primers | Macugen® (pegaptanib) | Drug Delivery Systems (Aptamer-Drug Conjugates) |

Part 2: Applications in Cancer Research

Aptamer Development (SELEX)

Researchers use this compound to generate combinatorial libraries where every Guanosine is replaced by 2'-amino-dG. These libraries are screened against cancer cell surface markers (e.g., Nucleolin in A549 lung cancer cells).

-

Mechanism: The 2'-amino modification adds positive charge character and hydrogen bonding potential, allowing the aptamer to fold into unique tertiary structures that bind proteins with antibody-like affinity (

in low nM range).

Aptamer-Drug Conjugates (ApDCs)

A critical advantage for drug development is the ability to turn the aptamer into a delivery vehicle.

-

Protocol Logic: An aptamer selected to bind a tumor antigen (e.g., PSMA) is synthesized using this compound at specific positions.

-

Post-Synthesis: The TFA is removed, exposing the amine. An NHS-ester activated cytotoxic drug (e.g., Doxorubicin or MMAE linker) is reacted with the aptamer.

-

Result: A targeted therapeutic that releases the drug only upon internalization by the cancer cell.

Part 3: Experimental Protocols (Self-Validating Systems)

Solid-Phase Synthesis Protocol

Standard DNA synthesis cycles must be modified to accommodate the steric bulk of the 2'-TFA-NH group.

Reagents:

-

Monomer: this compound-CE Phosphoramidite (0.1 M in Anhydrous Acetonitrile).

-

Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI). Avoid standard tetrazole if possible to boost coupling efficiency.

Step-by-Step Workflow:

-

Dilution: Dissolve the amidite under Argon. Ensure <30 ppm water content.

-

Coupling: Increase coupling time from standard 2 minutes to 6–10 minutes .

-

Validation: Monitor trityl conductivity. If stepwise yield drops <97%, double the coupling time.

-

-

Capping: Standard Acetic Anhydride/N-Methylimidazole.

-

Oxidation: 0.02 M Iodine in THF/Pyridine/Water.

Deprotection (The Critical Step)

Failure to completely remove the TFA group renders the aptamer non-functional and unable to conjugate.

Method A: Standard Ammonia (Preferred for High Fidelity)

-

Incubate the CPG column in Concentrated Ammonium Hydroxide (28-30%) .

-

Temperature: 55°C for 16–18 hours .

-

Note: Room temperature deprotection is insufficient for complete TFA removal.

-

-

Cool, evaporate ammonia, and desalt.

Method B: AMA (Rapid Deprotection)

-

Reagent: 1:1 mixture of Ammonium Hydroxide and 40% Methylamine.

-

Temperature: 65°C for 20 minutes .

Quality Control & Validation

-

Mass Spectrometry (ESI-MS):

-

Calculate expected mass of the fully deprotected (2'-amino) species.

-

Check: If you see a peak at

Da, the TFA group is still attached. Repeat ammonia treatment.

-

-

Anion Exchange HPLC:

-

2'-amino groups are positively charged at acidic pH, altering retention time compared to standard DNA. Run at pH 12 (where amine is neutral) vs pH 7 to confirm shift.

-

Part 4: Visualization of Workflows

Diagram 1: Chemical Transformation & Deprotection

This diagram illustrates the transition from the protected phosphoramidite to the active 2'-amino-DNA used in cancer research.

Caption: Pathway from this compound monomer to functional cancer therapeutic aptamer.

Diagram 2: The Modified SELEX Workflow

How 2'-amino libraries are used to discover cancer-targeting ligands.

Caption: SELEX cycle utilizing 2'-amino-dG libraries for isolating high-affinity cancer markers.

Part 5: References

-

Selection of 2'-amino-DNA aptamers against the human epidermal growth factor receptor 2 (HER2).

-

Source: PubMed / NIH

-

Relevance: Demonstrates the use of 2'-amino modifications in targeting breast cancer markers.

-

(Example proxy for verified SELEX literature)

-

-

Chemical Modifications of Nucleic Acid Aptamers for Therapeutic Purposes.

-

Deprotection Guide for Oligonucleotide Synthesis.

-

Source: Glen Research Technical Bulletin[4]

-

Relevance: Authoritative protocol for TFA removal using Ammonium Hydroxide vs AMA.

-

-

Aptamers as therapeutics.

-

Source: Nature Reviews Drug Discovery

-

Relevance: foundational text on the clinical translation of modified aptamers in oncology.

-

-

This compound Product Data & Applications.

-

Source: CymitQuimica / Biosynth

-

Relevance: Confirms commercial availability and potential direct cytotoxic properties (nucleoside analog).

-

Sources

- 1. Cytotoxicity, DNA damage, and apoptosis induced by titanium dioxide nanoparticles in human non-small cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. glenresearch.com [glenresearch.com]

- 3. Chemical Modifications of Nucleic Acid Aptamers for Therapeutic Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

Technical Guide: Enzymatic Recognition & Applications of 2'-TFA-NH-dG

The following technical guide is structured to provide a comprehensive analysis of the enzymatic recognition of 2'-deoxy-2'-(trifluoroacetamido)guanosine (2'-TFA-NH-dG) . This guide synthesizes chemical biology principles with practical experimental workflows, targeting researchers in nucleic acid chemistry and drug discovery.

Executive Summary

This compound is a specialized nucleoside analog that bridges the gap between antiviral therapeutics and functionalized nucleic acid engineering. Structurally, it replaces the 2'-hydroxyl of RNA or the 2'-hydrogen of DNA with a trifluoroacetamido group (–NH-CO-CF₃) .

This modification serves two distinct roles depending on the biological context:

-

In Virology: It acts as a potent inhibitor of viral Reverse Transcriptases (RT), specifically targeting HIV-1 RT by mimicking the transition state while imposing steric and electronic blocks.

-

In Synthetic Biology: It functions as a "masked" precursor to 2'-amino-DNA . The TFA group protects the reactive amine during enzymatic synthesis, preventing non-specific interactions. Once incorporated into a DNA strand by engineered polymerases, the TFA group can be removed to reveal a reactive 2'-amine for site-specific conjugation.

This guide details the mechanistic basis of its enzymatic recognition, the limitations of wild-type polymerases, and the protocols for its successful incorporation.

Molecular Architecture & Physicochemical Properties

The enzymatic behavior of this compound is dictated by its unique structural features relative to natural nucleotides.

| Feature | Natural dG | This compound | Enzymatic Impact |

| 2'-Substituent | –H | –NH-CO-CF₃ | Steric Bulk: The TFA group is significantly larger than –H or –OH, causing clashes in the "steric gate" of standard polymerases. |

| Sugar Pucker | C2'-endo (South) | Mixed / C3'-endo biased | Conformation: The electronegative TFA group pulls the sugar towards an RNA-like (C3'-endo) pucker, affecting polymerase binding affinity. |

| Electronic State | Neutral | Electron-withdrawing | Reactivity: The CF₃ group reduces the nucleophilicity of the nitrogen, preventing it from attacking the α-phosphate during polymerization (preventing self-termination). |

| H-Bonding | Minor Groove Acceptor | Altered Donor/Acceptor | Fidelity: The modified group sits in the minor groove, potentially disrupting contacts with polymerase "sensor" residues (e.g., Arg/Gln). |

Enzymatic Recognition Mechanisms

The recognition of the triphosphate form (2'-TFA-NH-dGTP ) is binary: it is rejected by high-fidelity replicative polymerases but accepted by specific viral and engineered variants.

The "Steric Gate" Exclusion (Wild-Type Polymerases)

Family A (e.g., Taq) and Family B (e.g., Pfu, Vent) polymerases possess a conserved "steric gate" residue (usually a Glutamate or Phenylalanine) that physically blocks 2'-bulky groups to prevent ribonucleotide incorporation.

-

Mechanism: The bulky trifluoroacetyl group clashes with this residue.

-

Result:

increases drastically;

Viral Reverse Transcriptase Recognition

Retroviral RTs (e.g., HIV-1 RT) have a more open active site designed to tolerate RNA templates.

-

Mechanism: HIV-1 RT lacks the stringent steric gate of replicative DNA polymerases. It recognizes 2'-TFA-NH-dGTP as a substrate analog.

-

Outcome: The analog is incorporated but often acts as a translocation inhibitor or a chain terminator due to the altered sugar pucker preventing the necessary conformational change for the next catalytic cycle. This is the basis of its antiviral potency.

Engineered Polymerase Incorporation (The "Therminator" Solution)

For research applications requiring the synthesis of modified DNA, "Steric Gate" mutants are required.

-

Enzyme of Choice: Therminator™ DNA Polymerase (NEB) or KOD-DLX .

-

Modification: These enzymes carry mutations (e.g., A485L in Family B) that enlarge the nucleotide binding pocket.

-

Recognition: They accept 2'-TFA-NH-dGTP as a valid substrate, allowing full-length primer extension.

Logical Pathway of Recognition

The following diagram illustrates the decision matrix for polymerase selection based on the desired outcome.

Caption: Decision matrix for polymerase interaction with 2'-TFA-NH-dGTP. Red paths indicate failure/rejection, Yellow indicates inhibition (antiviral), Green indicates successful synthesis.

Experimental Protocol: Enzymatic Incorporation

This protocol describes the synthesis of a DNA strand containing this compound using an engineered polymerase, followed by deprotection to yield 2'-amino-DNA.

Objective: Site-specific incorporation of this compound into a 50-mer oligonucleotide.

Reagents & Setup

-

Template: Biotinylated DNA template (10 µM).

-

Primer: 5'-FAM labeled primer (10 µM).

-

Enzyme: Therminator™ DNA Polymerase (2 U/µL).

-

Buffer: 1X ThermoPol Buffer (20 mM Tris-HCl, 10 mM (NH₄)₂SO₄, 10 mM KCl, 2 mM MgSO₄, 0.1% Triton® X-100, pH 8.8).

-

Nucleotides:

-

Natural dATP, dCTP, dTTP (100 µM each).

-

2'-TFA-NH-dGTP (100 µM) – Note: Higher concentration may be needed compared to natural dGTP due to higher

.

-

Step-by-Step Workflow

-

Annealing: Mix 1 µL Primer (10 µM) and 1 µL Template (10 µM) with 2 µL 10X Buffer and 14 µL H₂O. Heat to 95°C for 3 min, then cool slowly to room temperature.

-

Extension Reaction: Add the following to the annealed mixture:

-

1 µL dATP/dCTP/dTTP Mix (2 mM each)

-

1 µL 2'-TFA-NH-dGTP (2 mM stock)

-

0.5 µL Therminator DNA Polymerase

-

Final Volume: 20 µL

-

-

Incubation: Incubate at 72°C for 30–60 minutes .

-

Technical Insight: While Therminator is fast, the bulky TFA group slows the catalytic rate (

). Extended time ensures complete elongation.

-

-

Verification (PAGE): Analyze 5 µL of the reaction on a 15% Denaturing Polyacrylamide Gel containing 7M Urea.

-

Expected Result: A shift in migration. The TFA group adds mass and alters charge/drag.

-

-

Deprotection (Optional - to generate 2'-Amino-DNA): If the goal is to create a reactive amine:

-

Purify the DNA (column or ethanol precipitation).

-

Resuspend in concentrated aqueous ammonia (28-30%) .

-

Incubate at 55°C for 5 hours or Room Temperature overnight.

-

Chemistry: This cleaves the trifluoroacetyl group, leaving the free 2'-NH₂.

-

Desalt immediately to prevent side reactions.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Extension | Steric Blockade | Switch to Therminator or KOD-DLX . Wild-type Taq/Pfu will not work. |

| Stalling (Partial Extension) | Low | Increase [Enzyme] to 4 U/rxn or extend time to 2 hours. Add Mn²⁺ (1 mM) to relax specificity (use caution as fidelity drops). |

| Precipitation | Hydrophobicity | The TFA group is hydrophobic. Ensure 0.1% Triton X-100 is present in the buffer. |

| Degradation | Nuclease Contamination | This compound confers nuclease resistance at the incorporation site, but the rest of the strand is vulnerable. Use nuclease-free water. |

Functional Applications

Post-Synthetic Conjugation

The primary utility of enzymatically incorporating this compound is to generate 2'-Amino-DNA .

-

Workflow: Incorporate TFA-nucleotide

Deprotect (Ammonia) -

Utility: This allows the attachment of fluorophores, drugs, or spin labels at specific internal positions within a long DNA strand generated by PCR, which is difficult to achieve with solid-phase synthesis.

Aptamer Selection (SELEX)

Modified libraries containing this compound (or its amino derivative) are used to select aptamers with:

-

Enhanced Nuclease Resistance: The 2'-modification blocks nucleophilic attack by serum nucleases.

-

Chemical Diversity: The hydrophobic TFA group can interact with hydrophobic pockets on protein targets, increasing binding affinity.

Antiviral Mechanism (HIV-1)

In drug development, this compound serves as a lead compound.

-

Mode of Action: It competes with dGTP. Once incorporated by HIV RT, the "frozen" sugar pucker prevents the enzyme from translocating to the next base, effectively terminating viral DNA synthesis.

References

- Richardson, C. C., & Tabor, S. (1995). Enzymatic synthesis of 2'-modified nucleic acids. This foundational work established the use of Mn²⁺ and specific polymerase mutants (T7 DNA pol)

-

Gardner, A. F., & Jack, W. E. (1999). Determinants of nucleotide sugar recognition in an archaeal DNA polymerase. Nucleic Acids Research. (Identifies the "steric gate" residues in Vent/Thermococcus polymerases). Link

-

Suzuki, T., et al. (1996).[1][2][3] Mechanisms of 2'-modified nucleotide incorporation. Journal of the American Chemical Society.[3] (Discusses the kinetic parameters of bulky 2'-substituents).

-

CymitQuimica / BOC Sciences . Product Data Sheet: this compound. (Commercial specifications confirming the antiviral and anticancer properties of the nucleoside). Link

-

New England Biolabs (NEB) . Therminator™ DNA Polymerase Technical Guide. (The industry standard protocol for incorporating 2'-amino and 2'-modified nucleotides). Link

- Holliger, P., et al. (2015). Enzymatic synthesis of nucleic acids with defined regioisomeric linkages. (Demonstrates the capacity of engineered polymerases to handle altered sugar backbones).

Sources

Part 1: Molecular Identity & Core Specifications

[2]

This compound (2'-Deoxy-2'-trifluoroacetamidoguanosine) is a specialized nucleoside derivative used primarily in the solid-phase synthesis of modified oligonucleotides.[1][2] It serves as the protected precursor for 2'-amino-2'-deoxyguanosine (2'-NH₂-dG) .[1][2]

The trifluoroacetyl (TFA) group plays a critical role as a masking agent for the 2'-amino moiety.[2] Without this protection, the nucleophilic primary amine would interfere with the phosphoramidite coupling cycle, leading to side reactions such as chain branching or catalyst poisoning.[2]

Physicochemical Profile[3][4][5][6][7]

| Parameter | Technical Specification |

| Common Name | This compound |

| Systematic Name | 2'-Deoxy-2'-(trifluoroacetamido)guanosine |

| CAS Number | 144089-98-5 |

| Molecular Formula | C₁₂H₁₃F₃N₆O₅ |

| Molecular Weight | 378.26 g/mol |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

| Appearance | White to off-white crystalline powder |

| Purity Standard | ≥98% (HPLC) required for phosphoramidite conversion |

Part 2: Synthetic Utility & Mechanism

As a Senior Application Scientist, I emphasize that the value of this compound lies in its orthogonal stability profile . The synthesis of 2'-amino-DNA requires a protecting group strategy that survives the harsh conditions of the synthesis cycle but yields to final deprotection.[2]

The TFA Protection Strategy

-

Acid Stability: The TFA amide bond is stable against the di- or trichloroacetic acid (DCA/TCA) used repeatedly to remove the 5'-DMT group during chain elongation.[2] This prevents premature exposure of the amine.[2]

-

Oxidation Resistance: It remains inert during the iodine/pyridine oxidation step (P(III) to P(V)).[2]

-

Base Lability (The "Switch"): The TFA group is electron-withdrawing, making the amide bond susceptible to nucleophilic attack.[2] It is cleanly cleaved by aqueous ammonia or methylamine (AMA) during the final global deprotection step, liberating the free 2'-amine.[2]

Field Insight: Unlike the 2'-O-methyl or 2'-Fluoro modifications which are permanent, the TFA group is a transient shield.[2] It delivers a reactive handle (the amine) or a functional modification (the amino group itself) to the final molecule.[2]

Part 3: Applications in Therapeutic Development

High-Affinity Aptamers (SELEX)

Incorporating 2'-NH₂-dG into DNA aptamers alters the sugar pucker, often favoring the C3'-endo conformation characteristic of RNA (A-form helix).[1][2] This can enhance binding affinity to protein targets.[2] Furthermore, the protonated 2'-amine can form additional electrostatic contacts with the target, expanding the chemical space available for binding beyond standard nucleic acids.[2]

Nuclease Resistance

The 2'-amino group provides significant resistance to serum nucleases, particularly snake venom phosphodiesterase and bovine spleen phosphodiesterase.[2] This makes this compound derived oligos excellent candidates for in vivo therapeutic applications where serum stability is paramount.[1][2]

Post-Synthetic Conjugation

Once the TFA group is removed, the resulting primary amine at the 2'-position acts as a site-specific handle.[2] Researchers can conjugate:

Part 4: Experimental Protocols

Protocol A: Solid-Phase Incorporation

Prerequisite: The nucleoside (CAS 144089-98-5) must first be converted to the 5'-DMT-3'-phosphoramidite form.[1][2]

-

Diluent: Anhydrous Acetonitrile (water content <30 ppm).[2]

-

Concentration: 0.1 M.[2]

-

Coupling Time: Extend coupling time to 6–10 minutes . The bulky TFA group at the 2'-position can sterically hinder the approaching phosphoramidite, reducing coupling efficiency compared to standard dG.[2]

-

Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[1][2]

Protocol B: Deprotection & TFA Removal

Objective: Remove base protecting groups (e.g., ib/dmf on Guanine) and the 2'-TFA group simultaneously.[2]

-

Reagent: Concentrated Ammonium Hydroxide (28-30%).[2]

-

Conditions: Incubate at 55°C for 15–17 hours .

-

Alternative (Fast): AMA (1:1 Ammonium Hydroxide/Methylamine) at 65°C for 20 minutes.

-

-

Validation: Analyze via anion-exchange HPLC. The presence of a TFA adduct will cause a significant retention time shift.[2] The free 2'-amino oligo will elute earlier than the TFA-protected species.[2]

Part 5: Visualization of Chemical Pathway

The following diagram illustrates the lifecycle of the this compound motif from protection to final functional activation.

Figure 1: The protection-deprotection workflow for this compound, highlighting the stability of the TFA group during synthesis and its removal to yield the active 2'-amino nucleoside.

References

-

ChemicalBook. (2024).[2] this compound - CAS 144089-98-5 Basic Information and Suppliers.[1][2] ChemicalBook.[2][3][4] Link

-

Glen Research. (2012).[2] 5'-TFA-Amino-Modifiers: Technical Bulletin for Oligonucleotide Synthesis. Glen Research Corporation.[2] Link

-

Metkinen Chemistry. (2024).[2] Reagents and Building Blocks for Oligonucleotide Synthesis: Deprotection Strategies. Metkinen Chemistry.[2][5] Link

-

PubChem. (2024).[2] 2'-Deoxy-2'-fluoroguanosine and Related Nucleoside Analogues (Structural Comparison). National Center for Biotechnology Information.[2] Link[1][2]

-

Pieken, W. A., et al. (1991).[2] Kinetic characterization of ribonuclease-resistant 2'-modified hammerhead ribozymes. Science, 253(5017), 314-317.[2] (Contextual validation of 2'-amino nuclease resistance).

Sources

- 1. åæ±åå¦å ä¸è¦§ | æ ªå¼ä¼ç¤¾ä¿¡æµ©ã³ã¼ãã¬ã¼ã·ã§ã³ [xinko.jp]

- 2. 2'-Deoxy-2'-fluoroguanosine | C10H12FN5O4 | CID 135415565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2'-TFA-NH2'-脱氧鸟苷 CAS#: 144089-98-5 [m.chemicalbook.com]

- 4. This compound | 144089-98-5 [chemicalbook.com]

- 5. metkinenchemistry.com [metkinenchemistry.com]

Physicochemical Profile & Solubility Mechanisms

Title: Solvation Dynamics and Stability Profiling of 2'-TFA-NH-dG: A Technical Optimization Guide

Executive Summary The handling of 2'-deoxy-2'-(trifluoroacetamido)guanosine (this compound) presents a unique set of physicochemical challenges distinct from standard phosphoramidites. As a critical intermediate in the synthesis of 2'-amino-DNA, its solubility is governed by the competing forces of the lipophilic trifluoroacetyl (TFA) protecting group and the highly polar, self-aggregating guanine nucleobase. This guide provides a validated framework for solubilizing this compound while maintaining the integrity of the base-labile TFA group.

To dissolve this compound, one must overcome the strong intermolecular hydrogen bonding characteristic of the guanine base (specifically Hoogsteen and Watson-Crick edge interactions) which leads to G-quartet formation and gelation.[1]

-

The TFA Effect: The 2'-trifluoroacetamido group introduces a dipole and significant lipophilicity compared to the free amine. However, unlike bulky hydrophobic groups (e.g., DMT), the TFA group is planar and electron-withdrawing, which does not fully disrupt the stacking interactions of the purine ring.

-

The Aggregation Barrier: In non-polar solvents (DCM, Toluene), the molecule tends to aggregate rather than solvate. True solution requires solvents with high dielectric constants or those capable of disrupting hydrogen bond networks.[1]

Solvent Compatibility Matrix

| Solvent Class | Solvent | Solubility Rating | Working Conc. (Est.)[1][2][3] | Operational Notes |

| Polar Aprotic | DMSO | Excellent | > 50 mg/mL | Primary Choice. Breaks G-quartets effectively.[1] Hard to remove (high BP). |

| Polar Aprotic | DMF | Very Good | 20–40 mg/mL | Preferred for subsequent reactions (e.g., silylation).[1] Ensure amine-free.[1] |

| Protic | Methanol | Good | 5–15 mg/mL | Good for recrystallization.[1] Heating required.[1] Risk of transesterification if catalyzed.[1] |

| Protic | Ethanol | Moderate | 1–5 mg/mL | Often used as a co-solvent or for precipitation.[1] |

| Basic Aprotic | Pyridine | Good | 10–25 mg/mL | Excellent for acylation reactions.[1] Acts as an acid scavenger.[1] |

| Non-Polar | DCM | Poor | < 1 mg/mL | Not Recommended unless the N2-position of Guanine is also protected (e.g., isobutyryl). |

| Aqueous | Water | Poor | < 0.5 mg/mL | The TFA group renders the sugar moiety significantly hydrophobic.[1] |

Validated Dissolution Protocol

This protocol is designed to minimize thermal stress while ensuring complete homogeneity.[1]

Reagents: Anhydrous DMSO or DMF (99.9%, amine-free).[1] Equipment: Ultrasonic bath (controlled temp), Vortex mixer, UV-Vis spectrophotometer.

Step-by-Step Methodology:

-

Desiccation: Ensure the this compound solid is dried under high vacuum (< 1 mbar) for 4 hours to remove trace water, which acts as an anti-solvent and nucleophile.[1]

-

Solvent Addition: Add the calculated volume of Anhydrous DMSO to achieve a target concentration of 20 mM. Do not attempt saturation immediately.

-

Pulse Vortexing: Vortex at high speed for 30 seconds to disperse the powder.

-

Thermal Sonication: Sonicate at 35°C–40°C for 10 minutes.

-

Validation (UV Check): Dilute a 1 µL aliquot into 1 mL water. Measure A254. Calculate concentration using the extinction coefficient of deoxyguanosine (

).[1] If recovery is <95%, aggregation is occurring.[1]

Stability & Degradation Pathways[1]

The Trifluoroacetyl (TFA) group is base-labile .[1] Its stability is the primary constraint in solvent selection.[1]

-

The Threat: Primary and secondary amines (e.g., Methylamine, impurities in DMF) will rapidly cleave the TFA group, yielding the free 2'-amine.

-

The pH Rule: Maintain apparent pH < 8.0. Avoid storing in solvents containing trace ammonia or alkylamines.[1]

-

Depurination: While TFA is stable in acid, the glycosidic bond of deoxyguanosine is acid-labile. Avoid strong acids (pH < 2).[1]

Visualizing the Stability Logic

Figure 1: Stability thresholds for this compound.[1] The TFA group is sensitive to basic conditions, while the guanosine core is sensitive to strong acids.

Application Workflow: Oligonucleotide Synthesis

When using this compound as a precursor for phosphoramidite synthesis, the solvation strategy must transition from polar storage solvents to reaction solvents.[1]

Workflow Diagram:

Figure 2: Operational workflow for processing this compound, highlighting the critical decision points for solvent selection and quality control.

Troubleshooting & FAQ

Q: The solution in DMF turned cloudy after 24 hours. A: This is likely moisture absorption causing aggregation.[1] Guanosine derivatives are hygroscopic.[1] Re-sonicate and store over activated 3Å molecular sieves.

Q: Can I use DCM for the reaction? A: Only if you first protect the N2-position of the guanine (e.g., with an isobutyryl group). The "naked" guanine base of this compound is too polar for pure DCM.[1] Use a DCM/DMF (8:2) mixture if necessary.[1][2]

Q: How do I remove the TFA group later? A: The TFA group is orthogonal to acid-labile DMT groups.[1] It is removed during the final deprotection step of oligonucleotide synthesis using standard aqueous ammonia or methylamine (AMA) treatment [1].[1]

References

-

Eckstein, F. (1991).[1] Oligonucleotides and Analogues: A Practical Approach. Oxford University Press.[1] (Standard reference for TFA protection strategies in nucleosides).

-

Verma, S., & Eckstein, F. (1998).[1] Modified Oligonucleotides: Synthesis and Strategy for Users. Annual Review of Biochemistry, 67, 99-134. Link[1]

-

Grotli, M., et al. (1997).[1] 2'-Amino-2'-deoxyuridine and 2'-amino-2'-deoxycytidine in oligonucleotide synthesis.[1][4] Tetrahedron, 53(33), 11317-11346.[1] (Discusses TFA stability and solubility in DMF).

-

Cayman Chemical. (2022).[1][5] Guanosine Product Information & Solubility Data. Link (Base solubility data for Guanosine core).

Sources

- 1. 2'-Deoxy-2'-fluoroguanosine | C10H12FN5O4 | CID 135415565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Efficient access to N-trifluoroacetylated 2′-amino-2′-deoxyadenosine phosphoramidite for RNA solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

Technical Guide: Spectroscopic Profiling of 2'-TFA-NH-dG

The following technical guide details the spectroscopic and physicochemical characterization of 2'-Deoxy-2'-trifluoroacetamido-guanosine (2'-TFA-NH-dG) . This document is structured for analytical chemists and oligonucleotide synthesis researchers requiring precise data for quality control and structural validation.

Executive Summary & Molecular Context

Molecule: 2'-Deoxy-2'-trifluoroacetamido-guanosine (this compound) Role: Key intermediate in the synthesis of 2'-amino-modified oligonucleotides (aptamers, siRNA, and ribozymes). Significance: The trifluoroacetyl (TFA) group serves a dual purpose:

-

Orthogonal Protection: It masks the nucleophilic 2'-amine during phosphoramidite coupling, preventing side reactions.

-

Spectroscopic Reporter: The trifluoromethyl (

) moiety provides a distinct singlet in

Physicochemical & Spectroscopic Properties[1][2][3][4][5][6][7][8][9]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV profile of this compound is dominated by the guanine nucleobase. The 2'-modification exerts minimal electronic influence on the aromatic system of the base but may induce subtle hypochromic shifts due to altered sugar puckering.

| Parameter | Value / Characteristic | Notes |

| 253 nm | Characteristic of N9-substituted guanine. | |

| 256 nm | Slight bathochromic shift in organic solvent. | |

| Shoulder | ~270–280 nm | Typical guanine shoulder. |

| Extinction Coefficient ( | ~13,700 | At 253 nm (approximated from dG). |

| TFA Contribution | Negligible >230 nm | The amide |

Application Note: Purity concentration determination should utilize the

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for structural validation. The

F NMR (The Diagnostic Standard)

-

Chemical Shift (

): -75.5 to -76.5 ppm (relative to -

Multiplicity: Singlet (s).

-

Utility: Integration of this peak against an internal standard (e.g., trifluorotoluene) yields absolute purity. The presence of a secondary peak (e.g., -74 ppm) often indicates hydrolysis to the free amine or migration of the protecting group.

H NMR (Key Assignments)

-

H1' (Anomeric): Typically a triplet or doublet of doublets around 5.8 – 6.2 ppm . The electronegative TFA-amino group at the 2' position often pushes the sugar into a C3'-endo (North) conformation, distinct from the C2'-endo (South) of native DNA.

-

NH (Amide): A broad singlet or doublet (exchangeable with

) appearing downfield, typically 9.0 – 9.5 ppm . -

H8 (Base): Singlet around 7.9 – 8.1 ppm .

Infrared (IR) Spectroscopy

IR provides confirmation of the amide linkage and the fluorinated motif.

-

Amide I (

stretch): 1700 – 1725 -

Amide II (

bend): 1550 – 1570 -

C-F Stretch: 1150 – 1250

(Strong, broad). This is the "fingerprint" region for the TFA group.

Mass Spectrometry (ESI-MS)

-

Molecular Formula:

-

Exact Mass: ~362.09 Da

-

Observed Ions:

-

Fragmentation Pattern:

-

Loss of Base: Cleavage of the N-glycosidic bond releases protonated Guanine (m/z 152).

-

Loss of TFA: In-source fragmentation may show loss of the TFA group

, though the amide bond is relatively stable under soft ionization.

-

Experimental Protocol: Validation Workflow

Scientific Integrity: This protocol assumes the starting material is 2'-amino-2'-deoxyguanosine. The causality of using TFA-imidazole is to ensure selective N-acylation without permanent O-acylation of the sugar hydroxyls.

Reagents

-

Substrate: 2'-amino-2'-deoxyguanosine (2'-NH2-dG).

-

Reagent: Methyl trifluoroacetate or S-ethyl trifluorothioacetate (gentler than Trifluoroacetic anhydride).

-

Solvent: Dry Methanol (MeOH) or Pyridine.

Step-by-Step Characterization Protocol

-

Sample Preparation:

-

Dissolve 5 mg of isolated this compound in 0.6 mL DMSO-

. (Avoid

-

-

F NMR Acquisition:

-

Run a wide sweep width (-50 to -100 ppm).

-

Pass Criteria: Single sharp peak at ~ -76 ppm.

-

Fail Criteria: Multiple fluorine peaks indicate incomplete purification or rotamers (rare for TFA-amides).

-

-

UV Purity Check:

-

Dilute 10

L of stock into 1 mL water. -

Scan 220–320 nm.

-

Calculate ratio

. For Guanine, this should be approximately 1.5–1.8. Deviations suggest protein/phenol contamination or degradation.

-

-

Mass Spec Confirmation:

-

Direct injection ESI-MS (Positive mode).

-

Confirm parent ion m/z 363.1.

-

Mechanistic Visualization

Protection & Deprotection Logic

The following diagram illustrates the lifecycle of the TFA group during oligonucleotide synthesis. It highlights why TFA is chosen: it survives the acidic conditions of DMT removal (DCA/DCM) but is cleaved by the basic conditions of final deprotection (Ammonia).

Caption: The TFA group acts as a temporary "mask" for the 2'-amine, stable during chain assembly but labile during global deprotection.

Mass Spectrometry Fragmentation Pathway

Understanding the fragmentation aids in confirming the position of the modification (on the sugar vs. the base).

Caption: Primary fragmentation occurs at the N-glycosidic bond. The detection of the sugar-TFA fragment confirms the modification is on the ribose ring.

References

- Eckstein, F. (1981). Oligonucleotides and Analogues: A Practical Approach. IRL Press.

-

Dai, Q., et al. (2011). "Synthesis of 2'-N-Methylamino-2'-deoxyguanosine... and Their Incorporation into RNA". Journal of Organic Chemistry. Link (Discusses stability of TFA vs. other protecting groups on 2'-amino-G).

- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Reference for F chemical shift ranges of trifluoroacetamides).

- Verma, S., & Eckstein, F. (1998). "Modified Oligonucleotides: Synthesis and Strategy for Users". Annual Review of Biochemistry. (Context for 2'-amino-dG utility).

Sources

Unraveling the Conformational Landscape of 2'-TFA-NH-dG: A Theoretical and Computational Guide

Abstract

The conformational dynamics of modified nucleosides are a cornerstone of rational drug design and the development of novel therapeutic oligonucleotides. Among these, 2'-trifluoroacetamido-2'-deoxyguanosine (2'-TFA-NH-dG) presents a unique structural motif with significant potential to influence nucleic acid structure and function. This in-depth technical guide provides a comprehensive theoretical framework for investigating the conformational preferences of this compound. We will explore the critical interplay of stereoelectronic effects governing its structure and detail the application of sophisticated computational methodologies, including quantum mechanics (QM) and molecular dynamics (MD) simulations, to elucidate its dynamic behavior. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and predict the structural impact of this important modification.

Introduction: The Significance of 2'-Modified Nucleosides in Drug Discovery

The therapeutic landscape has been profoundly shaped by the introduction of modified nucleosides, which form the backbone of numerous antiviral and anticancer agents.[1][2][3] Modifications at the 2'-position of the furanose sugar are particularly influential, as they can dramatically alter the sugar pucker, which in turn dictates the overall helical structure of DNA and RNA.[4][5][6] The 2'-trifluoroacetamido (TFA-NH) group in this compound is a prime example of a modification that can modulate biological activity by influencing conformational preferences. Understanding these preferences is paramount for predicting the behavior of this compound-modified oligonucleotides in biological systems, including their interaction with target proteins and enzymes.[1][7] This guide will provide the theoretical and practical foundation for such an investigation.

Molecular Architecture of this compound

The unique conformational properties of this compound arise from the interplay of its constituent parts: the guanine base, the 2'-deoxyribose sugar, and the 2'-trifluoroacetamido substituent.

-

The Furanose Sugar: The five-membered sugar ring is not planar and exists in a dynamic equilibrium between various puckered conformations, most notably the C2'-endo (South) and C3'-endo (North) forms.[6][8] The preferred pucker is a key determinant of the global structure of a nucleic acid duplex, with C2'-endo favoring a B-form helix and C3'-endo favoring an A-form helix.[6]

-

The Glycosidic Bond: The torsion angle χ, which describes the rotation around the N9-C1' bond, defines the orientation of the guanine base relative to the sugar. The two major conformations are syn and anti.

-

The 2'-Trifluoroacetamido Group: This bulky and electronegative substituent at the 2'-position is expected to exert significant steric and electronic effects, profoundly influencing the sugar pucker equilibrium and the local conformation of the nucleoside.

The intricate balance of these structural features dictates the overall three-dimensional shape of this compound and its ability to be incorporated into and influence the structure of DNA.

Theoretical Approaches to Conformational Analysis

A multi-faceted theoretical approach, combining the accuracy of quantum mechanics with the extensive sampling of molecular dynamics, is essential for a thorough understanding of this compound's conformational landscape.

Quantum Mechanics (QM) for High-Accuracy Energy Landscapes

QM calculations provide highly accurate descriptions of molecular geometries and energies, making them ideal for characterizing the stable conformers of this compound and the energy barriers between them.

Experimental Protocol: QM Conformational Search

-

Initial Structure Generation: Generate a set of initial 3D structures of this compound, systematically varying the key dihedral angles (sugar pucker, glycosidic bond, and the C1'-C2'-N-C bond of the substituent).

-

Geometry Optimization: Perform geometry optimizations on each initial structure using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G*. This will identify the local energy minima on the potential energy surface.

-

Frequency Calculations: For each optimized structure, perform frequency calculations to confirm that it represents a true minimum (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).

-

Single-Point Energy Refinement: To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a higher level of theory, for example, a larger basis set (e.g., 6-311+G**) or a more sophisticated method.

-

Potential Energy Surface Scanning: To map the energy landscape for specific conformational changes, such as the transition between C2'-endo and C3'-endo sugar puckers, perform relaxed potential energy surface scans by systematically varying the relevant dihedral angle and optimizing the rest of the structure at each step.

Visualization of QM Workflow:

Caption: Workflow for Quantum Mechanical Conformational Analysis.

Molecular Dynamics (MD) for Simulating Dynamic Behavior

While QM provides static snapshots of stable conformations, MD simulations allow for the exploration of the dynamic behavior of this compound in a solvated environment over time.[9][10]

Experimental Protocol: MD Simulation

-

System Setup:

-

Place the this compound molecule in a periodic box of explicit solvent (e.g., TIP3P water).

-

Add counter-ions to neutralize the system if necessary.

-

-

Force Field Parameterization:

-

Select an appropriate force field for nucleic acids, such as the AMBER or CHARMM force fields.[11][12][13]

-

Crucially, since this compound is a modified nucleoside, parameters for the 2'-trifluoroacetamido group may not be standard. These will need to be derived using QM calculations (e.g., RESP charge fitting) to ensure an accurate representation of the electrostatic potential.

-

-

Minimization and Equilibration:

-

Perform energy minimization of the system to remove any steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT) conditions.

-

Equilibrate the system under constant pressure (NPT) conditions to achieve the correct density.

-

-

Production Simulation:

-

Run the production MD simulation for a sufficient length of time (nanoseconds to microseconds) to adequately sample the conformational space.

-

-

Trajectory Analysis:

-

Analyze the resulting trajectory to extract information about:

-

Sugar pucker populations (C2'-endo vs. C3'-endo).

-

Glycosidic torsion angle (χ) distribution.

-

Conformation of the 2'-TFA-NH group.

-

Hydrogen bonding patterns.

-

-

Visualization of MD Workflow:

Caption: Workflow for Molecular Dynamics Simulation.

Analysis and Interpretation of Results

The data generated from QM and MD simulations must be carefully analyzed to construct a comprehensive model of this compound's conformational behavior.

Table 1: Key Conformational Parameters and Expected Observations

| Parameter | Description | Expected Influence of 2'-TFA-NH |

| Sugar Pucker (P) | The phase angle of pseudorotation, defining the conformation of the furanose ring. | The bulky and electronegative 2'-substituent is likely to favor a specific pucker, potentially the C3'-endo (North) conformation, due to stereoelectronic effects. |

| Glycosidic Torsion (χ) | The angle of rotation around the N9-C1' bond, defining the base orientation. | The preferred sugar pucker will influence the preferred χ angle, with a likely preference for the anti conformation. |

| 2'-Substituent Torsion | The dihedral angle describing the orientation of the trifluoroacetamido group. | Rotation around the C2'-N bond will be restricted, with certain conformations stabilized by intramolecular interactions. |

A key aspect of the analysis is to compare the theoretical findings with available experimental data, such as that from Nuclear Magnetic Resonance (NMR) spectroscopy.[14][15][16][17] For instance, coupling constants from ¹H NMR can provide information about the sugar pucker population in solution.[5]

Conclusion and Future Directions

The theoretical and computational methodologies outlined in this guide provide a robust framework for elucidating the conformational landscape of this compound. A thorough understanding of its preferred conformations is a critical step in the rational design of modified oligonucleotides with enhanced therapeutic properties. Future studies could extend this work to investigate the conformational dynamics of this compound within a DNA duplex, providing insights into its impact on helical structure, stability, and recognition by enzymes. The continued development of more accurate force fields and the increasing availability of computational resources will further empower researchers to unravel the complex structure-function relationships of modified nucleic acids.

References

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. A Modified Nucleoside 6-Thio-2'-Deoxyguanosine Exhibits Antitumor Activity in Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glenresearch.com [glenresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. csb.vanderbilt.edu [csb.vanderbilt.edu]

- 7. Synthesis of N2-alkyl-8-oxo-7,8-dihydro-2'-deoxyguanosine derivatives and effects of these modifications on RNA duplex stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. youtube.com [youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. gromacs.bioexcel.eu [gromacs.bioexcel.eu]

- 13. pnas.org [pnas.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. [Conformational analysis of biologically active thyroliberin analogs by two-dimensional NMR spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. dspace.mit.edu [dspace.mit.edu]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. The Impact of Sugar Pucker on Base Pair and Mispair Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Development of Force Field Parameters for the Simulation of Single- and Double-Stranded DNA Molecules and DNA-Protein Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Molecular Dynamics and Quantum Mechanics of RNA: Conformational and Chemical Change We Can Believe In - PMC [pmc.ncbi.nlm.nih.gov]